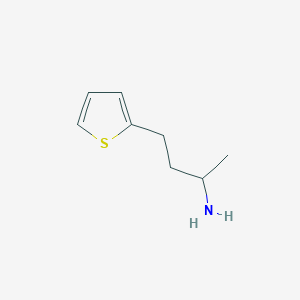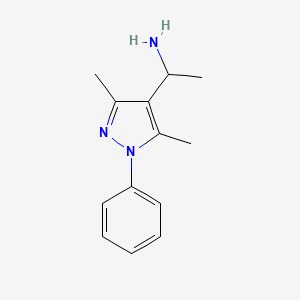
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenyl group at position 1, two methyl groups at positions 3 and 5, and an ethanamine group at position 4. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the phenyl group: This step often involves the use of phenylhydrazine as a starting material.
Industrial production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperature and pressure.
Applications De Recherche Scientifique
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties.
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine: Differing in the alkyl group attached to the pyrazole ring, affecting its chemical properties and applications.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone: Lacking the phenyl group, resulting in distinct chemical behavior and uses.
The uniqueness of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-9(14)13-10(2)15-16(11(13)3)12-7-5-4-6-8-12/h4-9H,14H2,1-3H3 |
Clé InChI |
YRSFXZYBBHGXIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


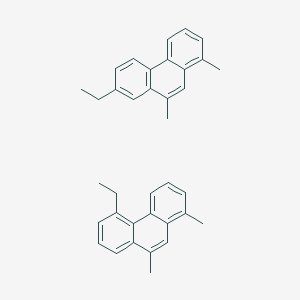

amine](/img/structure/B12108558.png)
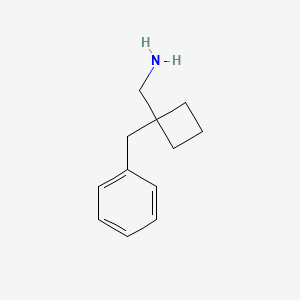
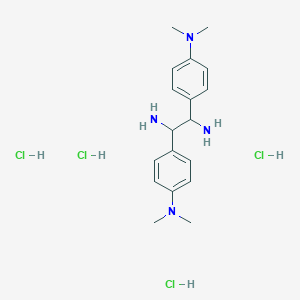

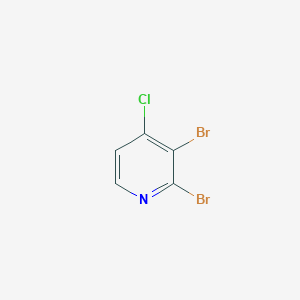


![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)
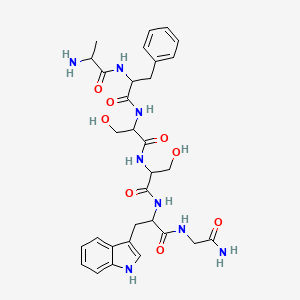
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)

